![molecular formula C21H30O3 B1210225 Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)
Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)- is a natural product found in Vouacapoua pallidior and Mezoneuron benthamianum with data available.
Scientific Research Applications
Structural Analysis and Properties
The derivative 6a,7-Dihydroxyvouacapan-17-oic Acid, a compound structurally related to Phenanthro[3,2-b]furan-4-carboxylic acid, has been studied for its anti-inflammatory and analgesic activities. Its crystal structure reveals chair conformations in some rings and a half-chair conformation in the ring fused to furan, stabilized by intermolecular hydrogen bonds (Ruggiero et al., 1997).
Another study on Absolute Configuration of Vouacapen-5α-ol, a similar derivative, describes the isolation of cassane furanoditerpene from Caesalpinia pulcherrima. This molecule has four-fused rings including three cyclohexane rings and one furan ring, providing insights into the structural diversity of Phenanthro[3,2-b]furan derivatives (Fun et al., 2010).
Chemical Synthesis and Modifications
A synthesis study describes the creation of the cis-3a,8b-dihydrofuro[3,2-b]benzofuran-2(3H)-one ring system, demonstrating the versatility and potential for chemical modification of phenanthro[3,2-b]furan derivatives (Brimble et al., 1989).
The synthesis of phenanthro[1,2-b]furan-10,11-dione, a core nucleus present in certain diterpenoids, was achieved starting from 2-bromo-3,4-dihydro-1-naphthaldehyde. This showcases the potential for creating complex phenanthro[3,2-b]furan structures through detailed synthetic routes (Shaik & Kar, 2009).
Photolysis and Protection Group Studies
- The study of 2-hydroxy-1,2,2-triphenylethanone esters of carboxylic acids, including phenanthro[3,2-b]furan derivatives, highlights their use as photolabile protecting groups. This research contributes to understanding how these derivatives can be utilized in light-sensitive chemical processes (Ashraf et al., 2007).
Biological Activity and Potential Applications
- A novel phenanthro[2,3-b]furan from Pleione bulbocodioides was isolated and its structure elucidated. Such studies are critical in exploring the biological activities and potential applications of these compounds in various fields, including pharmacology (Liu et al., 2007).
properties
Product Name |
Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)- |
---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl 4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylate |
InChI |
InChI=1S/C21H30O3/c1-13-14-6-7-18-20(2,9-5-10-21(18,3)19(22)23-4)16(14)12-17-15(13)8-11-24-17/h8,11,13-14,16,18H,5-7,9-10,12H2,1-4H3 |
InChI Key |
CKWZZMAZBSXPHZ-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2CC4=C1C=CO4)(CCCC3(C)C(=O)OC)C |
Canonical SMILES |
CC1C2CCC3C(C2CC4=C1C=CO4)(CCCC3(C)C(=O)OC)C |
synonyms |
deoxycaesaldekarin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.